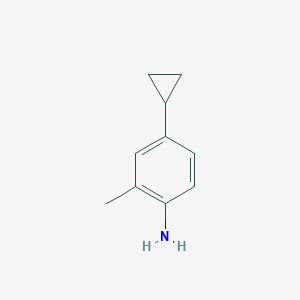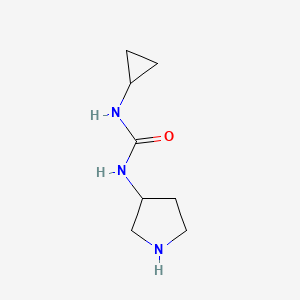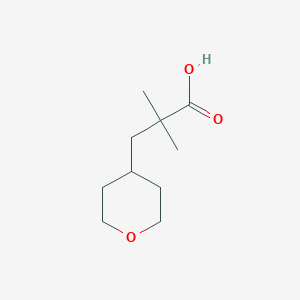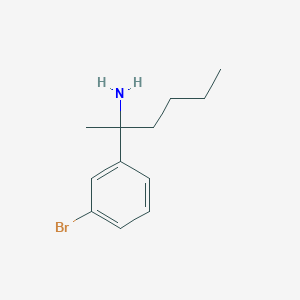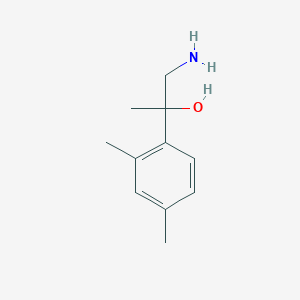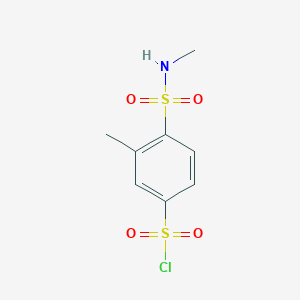
4-Amino-1-(3-fluorophenyl)cyclohexan-1-ol
Übersicht
Beschreibung
4-Amino-1-(3-fluorophenyl)cyclohexan-1-ol is a chemical compound with the CAS Number: 1461708-81-5 . It has a molecular weight of 209.26 and its molecular formula is C12H16FNO . It is typically stored at a temperature of 4 degrees .
Molecular Structure Analysis
The InChI code for 4-Amino-1-(3-fluorophenyl)cyclohexan-1-ol is 1S/C12H16FNO/c13-10-3-1-2-9(8-10)12(15)6-4-11(14)5-7-12/h1-3,8,11,15H,4-7,14H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
4-Amino-1-(3-fluorophenyl)cyclohexan-1-ol is a powder . More detailed physical and chemical properties such as melting point, boiling point, and solubility would typically be found in a Material Safety Data Sheet (MSDS) or similar documentation.Wissenschaftliche Forschungsanwendungen
Synthesis and Material Science
A study by Yang et al. (2004) focused on the synthesis and properties of organosoluble polyimides based on a diamine with a cyclohexane cardo group, demonstrating the compound's potential in developing materials with excellent solubility, thermal stability, and mechanical properties. This research could suggest similar applications for 4-Amino-1-(3-fluorophenyl)cyclohexan-1-ol in the development of new polymeric materials with specialized properties for use in high-performance plastics, coatings, and electronic devices (Yang, Su, & Hsiao, 2004).
Chemical Biology and Fluorescent Probes
Cheng et al. (2020) discussed the design and synthesis of fluorescent amino acids for tracking protein-protein interactions and imaging nanoscopic events in real-time with high spatial resolution. Given the structural similarity, 4-Amino-1-(3-fluorophenyl)cyclohexan-1-ol could potentially be utilized in the development of novel fluorescent probes for biological imaging, enhancing the study of dynamic biological processes at the molecular level (Cheng, Kuru, Sachdeva, & Vendrell, 2020).
Antitumor and Chemotherapeutic Research
Research by Ahagh et al. (2019) on the synthesis and anti-proliferative properties of benzochromene derivatives highlights the potential of structurally related compounds in the development of new chemotherapeutic agents. The study demonstrated the ability of these compounds to induce apoptosis in cancer cells, suggesting that 4-Amino-1-(3-fluorophenyl)cyclohexan-1-ol could be explored for its antitumor properties and as a lead compound in the search for new cancer treatments (Ahagh, Dehghan, Mehdipour, Teimuri‐Mofrad, Payami, Sheibani, Ghaffari, & Asadi, 2019).
Organic Synthesis and Medicinal Chemistry
The study by Vincek and Booth (2009) on the synthesis of 4-Phenyl-β-aminotetralin from halophenyltetralen-2-ol phenylacetate demonstrates the use of cyclohexane derivatives in complex organic syntheses. This could indicate the potential of 4-Amino-1-(3-fluorophenyl)cyclohexan-1-ol as a building block in the synthesis of complex organic molecules for pharmaceutical applications (Vincek & Booth, 2009).
Analytical and Spectroscopic Applications
Khanvilkar and Bedekar (2018) utilized optically pure cyclohexan-1-ol derivatives for molecular recognition via NMR and fluorescence spectroscopy, suggesting that compounds like 4-Amino-1-(3-fluorophenyl)cyclohexan-1-ol could be developed into chiral solvating agents or sensors for the selective visualization and analysis of molecular species (Khanvilkar & Bedekar, 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-amino-1-(3-fluorophenyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-10-3-1-2-9(8-10)12(15)6-4-11(14)5-7-12/h1-3,8,11,15H,4-7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEMVLPONBVSLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)(C2=CC(=CC=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-(3-fluorophenyl)cyclohexan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




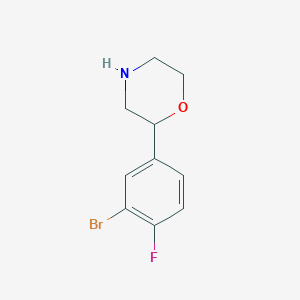

![1-[4-(chloromethyl)phenyl]-3-methyl-1H-pyrazole](/img/structure/B1528670.png)
